5-Bromo-2-fluoro-1,3-dimethylbenzene
Overview
Description
5-Bromo-2-fluoro-1,3-dimethylbenzene is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzene, where the hydrogen atoms at positions 5 and 2 are replaced by bromine and fluorine atoms, respectively, and the hydrogen atoms at positions 1 and 3 are replaced by methyl groups. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
5-Bromo-2-fluoro-1,3-dimethylbenzene is a derivative of benzene, a cyclic hydrocarbon Like other benzene derivatives, it may interact with various enzymes, receptors, and other proteins within the cell .
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution .
Pharmacokinetics
It’s known that the compound is practically insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
Benzene derivatives can cause various cellular changes due to their ability to form covalent bonds with cellular macromolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature and light exposure . Additionally, its efficacy may be influenced by the pH and ionic strength of its environment .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-fluoro-1,3-dimethylbenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can influence the metabolic pathways of other compounds processed by cytochrome P450 enzymes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate the phosphorylation state of key proteins in the MAPK pathway, thereby affecting gene expression and cellular metabolism. Additionally, this compound has been found to alter the expression of genes involved in oxidative stress response, suggesting its potential role in modulating cellular redox balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, its interaction with cytochrome P450 enzymes can result in the formation of a stable enzyme-substrate complex, which alters the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, indicating its potential for cumulative effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage level triggers a marked change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s biological activity and its interactions with other biomolecules. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization can influence its activity and function, as well as its interactions with other biomolecules. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions
One method to synthesize 5-Bromo-2-fluoro-1,3-dimethylbenzene involves the substitution reactions of benzene derivatives. The process typically includes the following steps:
Fluorination: Benzene is first fluorinated to introduce the fluorine atom at the desired position.
Bromination: The fluorinated benzene is then brominated to introduce the bromine atom.
Methylation: Finally, the compound undergoes methylation to introduce the methyl groups at positions 1 and 3.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the reaction conditions required for each step. The reactions are typically carried out in controlled environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-1,3-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and fluorine atoms, which are electron-withdrawing groups.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and a Lewis acid catalyst such as iron(III) bromide (FeBr3).
Nucleophilic Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Electrophilic Aromatic Substitution: The major product is typically a substituted benzene derivative with the electrophile replacing the hydrogen atom at the ortho or para position relative to the existing substituents.
Nucleophilic Substitution: The major product is a benzene derivative with the nucleophile replacing the bromine atom.
Scientific Research Applications
5-Bromo-2-fluoro-1,3-dimethylbenzene has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions involving halogenated aromatic compounds.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoro-1,3-xylene: Similar structure but with different substituents.
2-Bromo-5-methoxy-1,3-dimethylbenzene: Similar structure with a methoxy group instead of a fluorine atom.
Uniqueness
5-Bromo-2-fluoro-1,3-dimethylbenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
5-bromo-2-fluoro-1,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPHUVHMBKRRJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371256 | |
Record name | 5-bromo-2-fluoro-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99725-44-7 | |
Record name | 5-bromo-2-fluoro-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1,3-dimethyl-2-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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